molecular formula C7H6F3N3O B1303361 N'-hydroxy-6-(trifluoromethyl)pyridine-3-carboximidamide CAS No. 386704-16-1

N'-hydroxy-6-(trifluoromethyl)pyridine-3-carboximidamide

Cat. No. B1303361
M. Wt: 205.14 g/mol
InChI Key: VGHPKSQSZUDQBX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyridine-containing compounds has been explored in various studies. For instance, a novel pyridine-containing aromatic dianhydride monomer was synthesized through a multi-step process involving nitro displacement, acidic hydrolysis, and cyclodehydration . Similarly, the synthesis of 2-hydroxy-4,6-bis(trifluoromethyl)pyridine-5-carboxylates was achieved using a two-step, one-pot method starting from 3-amino-4,4,4-trifluoro-2-butenoate and 4,4,4-trifluoroacetoacetyl chloride, followed by intramolecular cyclization . These methods demonstrate the versatility and creativity in synthesizing pyridine derivatives, which could be relevant for the synthesis of N'-hydroxy-6-(trifluoromethyl)pyridine-3-carboximidamide.

Molecular Structure Analysis

The molecular structure of pyridine derivatives has been extensively studied using various spectroscopic and computational methods. For example, the molecular structure, vibrational spectra, and natural bond orbital analysis of N'-hydroxy-pyrimidine-2-carboximidamide were investigated using DFT calculations and compared with experimental data . The compound was found to be approximately planar and stabilized by various intermolecular interactions. Although the specific compound N'-hydroxy-6-(trifluoromethyl)pyridine-3-carboximidamide is not directly studied, insights from related compounds can provide a basis for understanding its molecular structure.

Chemical Reactions Analysis

The reactivity of pyridine derivatives can be inferred from studies on similar compounds. For instance, the chemistry of 2-hydroxy-4,6-bis(trifluoromethyl)pyridine-5-carboxylates includes the introduction of electrophiles at the 3-position and the elaboration of substituents at the 2- and 5-positions . This suggests that the trifluoromethyl group in the N'-hydroxy-6-(trifluoromethyl)pyridine-3-carboximidamide may also offer reactive sites for further chemical modifications.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives are influenced by their molecular structure. For example, polyimides derived from pyridine-containing monomers exhibited good solubility, thermal stability, and mechanical properties . The vibrational spectra and thermodynamic analysis of N'-hydroxy-pyrimidine-2-carboximidamide provided insights into its stability and reactivity . These studies suggest that N'-hydroxy-6-(trifluoromethyl)pyridine-3-carboximidamide may also possess unique physical and chemical properties due to the presence of the trifluoromethyl group and the pyridine ring.

Scientific Research Applications

Organic Synthesis and Catalysis

N'-hydroxy-6-(trifluoromethyl)pyridine-3-carboximidamide, as part of the broader category of heterocyclic N-oxide derivatives, plays a significant role in organic synthesis and catalysis. These compounds, known for their versatility as synthetic intermediates, have been pivotal in metal complex formation, catalyst design, asymmetric catalysis, and synthesis. Their biological importance is underscored by their application in drug development, where their functionalities have been leveraged for anticancer, antibacterial, and anti-inflammatory activities. The heterocyclic N-oxide motif, including derivatives synthesized from imidazole, indazole, and pyridine, highlights the compound's potential in advancing organic synthesis and catalysis techniques (Li et al., 2019).

Medicinal and Biological Applications

The medicinal significance of N'-hydroxy-6-(trifluoromethyl)pyridine-3-carboximidamide, by extension from its classification, is evident in various biological applications. Pyrimidine and its derivatives, closely related in structure and function, have been utilized in creating optical sensors and possess a broad spectrum of biological and medicinal applications. Their ability to form coordination and hydrogen bonds makes them suitable for sensing probes, underlining their versatility in biological applications (Jindal & Kaur, 2021).

Anticorrosive and Chemosensing

The compound's derivatives also find application as anticorrosive materials, with quinoline derivatives, which share structural similarities, serving as efficient anticorrosive agents due to their high electron density and ability to form stable chelating complexes. This underscores the potential of N'-hydroxy-6-(trifluoromethyl)pyridine-3-carboximidamide derivatives in protecting metals against corrosion (Verma, Quraishi, & Ebenso, 2020). Furthermore, pyridine derivatives, including the compound , are pivotal in chemosensing applications, highlighting their role in detecting various species through their high affinity for ions and neutral entities (Abu-Taweel et al., 2022).

Future Directions

The future directions for the research and application of N’-hydroxy-6-(trifluoromethyl)pyridine-3-carboximidamide and its derivatives are promising. Several TFMP derivatives are used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials . It is expected that many novel applications of TFMP will be discovered in the future .

properties

IUPAC Name

N'-hydroxy-6-(trifluoromethyl)pyridine-3-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F3N3O/c8-7(9,10)5-2-1-4(3-12-5)6(11)13-14/h1-3,14H,(H2,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGHPKSQSZUDQBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C(=NO)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20380639
Record name 6-trifluoromethyl-pyridine-3-amidoxime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20380639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-hydroxy-6-(trifluoromethyl)pyridine-3-carboximidamide

CAS RN

386704-16-1
Record name 6-trifluoromethyl-pyridine-3-amidoxime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20380639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 386704-16-1
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